5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a five-membered ring containing two nitrogen atoms, one oxygen atom, and a carbonyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method includes the reaction of 2-oxopropyl hydrazide with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Reaction Conditions:
- Reflux temperature
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the carbonyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or tetrahydrofuran; room temperature to reflux.
Substitution: Amines, thiols; solvent: dichloromethane or acetonitrile; room temperature to reflux.
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxadiazole derivatives with hydroxyl or alkyl groups.
Substitution: Substituted oxadiazole derivatives with amine or thiol groups.
Scientific Research Applications
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with DNA or protein synthesis pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopropyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methyl-1,3,4-oxadiazol-2(3H)-one:
Uniqueness
5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the methyl and 2-oxopropyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4(9)3-8-6(10)11-5(2)7-8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJGYGOTYUDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)O1)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452908 | |
Record name | 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136738-11-9 | |
Record name | 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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